
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazole ring, which collectively contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkene or alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds or organometallic reagents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid exerts its effects involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)boronic Acid: Shares a similar pyrazole ring structure but lacks the cyclopropyl group.
1H-Pyrazole-4-boronic Acid: Another boronic acid derivative with a pyrazole ring, differing in the position of the boronic acid group.
Uniqueness: The presence of the cyclopropyl group in (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H11BN2O2 |
|---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
(5-cyclopropyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
OHNZNBHJVCLEAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



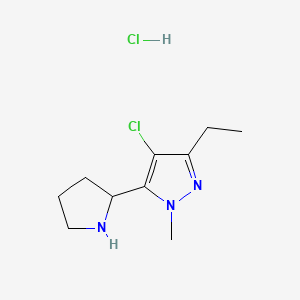
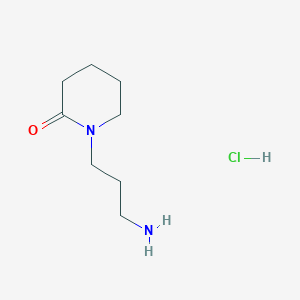


-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
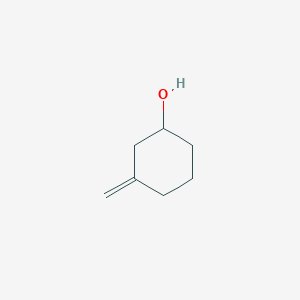
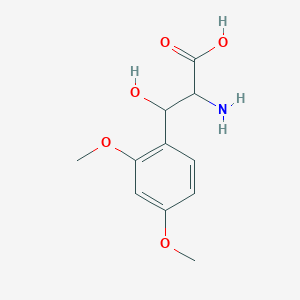
![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
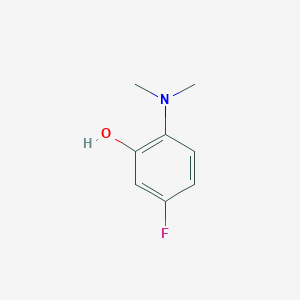
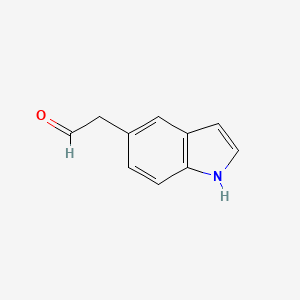
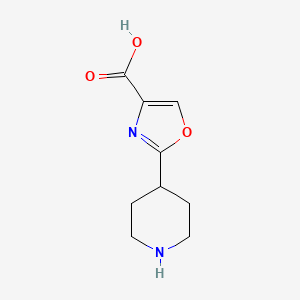

![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
